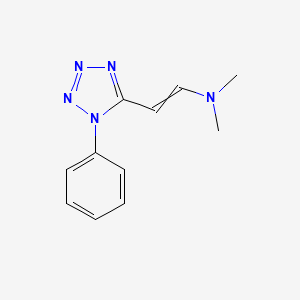
Ethenamine, N,N-dimethyl-2-(1-phenyl-1H-tetrazol-5-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethenamine, N,N-dimethyl-2-(1-phenyl-1H-tetrazol-5-yl)- is a chemical compound known for its unique structure and properties. It contains an ethenamine backbone with a phenyl-tetrazole moiety, making it an interesting subject for various chemical and pharmaceutical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethenamine, N,N-dimethyl-2-(1-phenyl-1H-tetrazol-5-yl)- typically involves the reaction of N,N-dimethylethenamine with a phenyl-tetrazole derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency, often involving multiple purification steps to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Ethenamine, N,N-dimethyl-2-(1-phenyl-1H-tetrazol-5-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted ethenamine derivatives.
Scientific Research Applications
Ethenamine, N,N-dimethyl-2-(1-phenyl-1H-tetrazol-5-yl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethenamine, N,N-dimethyl-2-(1-phenyl-1H-tetrazol-5-yl)- involves its interaction with specific molecular targets and pathways. The phenyl-tetrazole moiety is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact pathways and targets are still under investigation, with ongoing research aimed at elucidating the detailed mechanisms.
Comparison with Similar Compounds
Similar Compounds
Ethanamine, N,N-dimethyl-: A simpler analog with similar amine functionality.
N,N-Dimethyl-1-phenyl-2-ethanamine: Shares structural similarities but lacks the tetrazole moiety.
N,N-Dimethyl-2-(2-methylphenoxy)ethanamine: Another related compound with different substituents.
Uniqueness
Ethenamine, N,N-dimethyl-2-(1-phenyl-1H-tetrazol-5-yl)- stands out due to its unique combination of the ethenamine backbone and the phenyl-tetrazole moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
125037-77-6 |
|---|---|
Molecular Formula |
C11H13N5 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
N,N-dimethyl-2-(1-phenyltetrazol-5-yl)ethenamine |
InChI |
InChI=1S/C11H13N5/c1-15(2)9-8-11-12-13-14-16(11)10-6-4-3-5-7-10/h3-9H,1-2H3 |
InChI Key |
YSIJXBPCNIAXEQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=CC1=NN=NN1C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



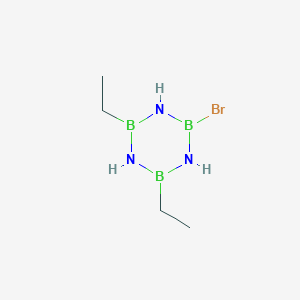
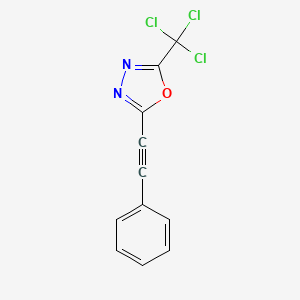
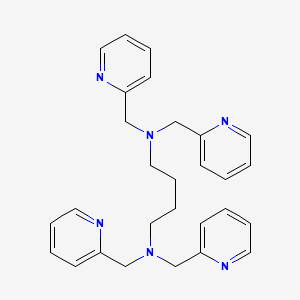
![1-Ethoxy-4-[4-(2-ethylbutyl)phenoxy]benzene](/img/structure/B14282266.png)
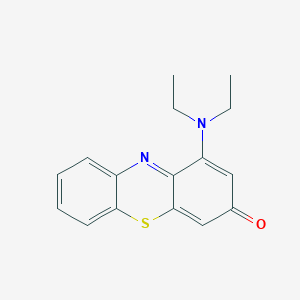
![1H,3H-Furo[3,4-c]furan-1-ol, 4-(1,3-benzodioxol-5-yl)tetrahydro-](/img/structure/B14282277.png)
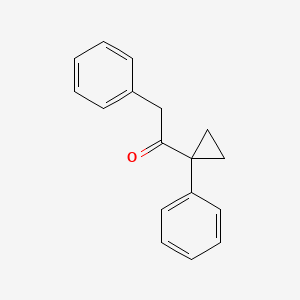
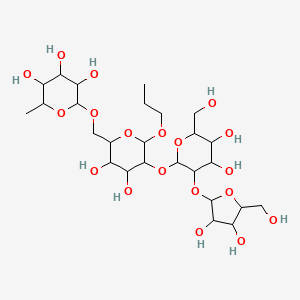
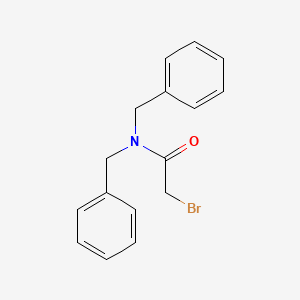

![2-{(E)-[2-(4-Chlorophenyl)-2-oxoethylidene]amino}phenolate](/img/structure/B14282329.png)
![Cyclopentanone, 2-[(1S)-1-hydroxyundecyl]-, (2R)-](/img/structure/B14282333.png)

